

# Application Note: Quantification of Nilotinib Hydrochloride Dihydrate using UV-Visible Spectroscopy

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## Compound of Interest

Compound Name: *Nilotinib hydrochloride dihydrate*

CAS No.: 923289-71-8

Cat. No.: B12762665

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## Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] Accurate and precise quantification of Nilotinib in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. This application note details validated UV-visible spectrophotometric methods for the quantification of **Nilotinib hydrochloride dihydrate**, offering a simple, cost-effective, and accessible analytical approach. The protocols provided are based on established methodologies and include key performance data to guide researchers in selecting and implementing a suitable method for their needs.

## Principle

UV-Visible spectrophotometry relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution, as described

by the Beer-Lambert law. **Nilotinib hydrochloride dihydrate** exhibits significant absorbance in the UV region, which can be utilized for its quantitative determination. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a critical parameter for achieving the highest sensitivity and accuracy.

## Experimental Protocols

Several validated methods have been reported for the quantification of **Nilotinib hydrochloride dihydrate** using UV-visible spectroscopy. The primary variations lie in the solvent system used and the corresponding  $\lambda_{\text{max}}$ . Below are detailed protocols for two common methods.

### Protocol 1: Method using Methanol and Water

This method utilizes a mixture of methanol and water as the solvent, which is a common and cost-effective choice.

#### 1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells
- Analytical Balance
- Volumetric flasks and pipettes
- Methanol (HPLC or analytical grade)
- Distilled or deionized water
- **Nilotinib hydrochloride dihydrate** reference standard
- Pharmaceutical formulation (e.g., Tasigna® capsules)[1]

#### 2. Preparation of Solutions

- Solvent Preparation: Prepare a 1:1 (v/v) mixture of methanol and water.

- Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of **Nilotinib hydrochloride dihydrate** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with the methanol:water (1:1) solvent.[\[1\]](#)
- Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the solvent.[\[1\]](#)
- Sample Solution Preparation (from Capsules):
  - Weigh and finely powder the contents of 20 capsules.[\[1\]](#)
  - Accurately weigh a quantity of the powder equivalent to a specific amount of Nilotinib and transfer it to a volumetric flask.
  - Dissolve the powder in the solvent, sonicate if necessary to ensure complete dissolution, and dilute to the mark.
  - Filter the solution to remove any insoluble excipients.
  - Make further dilutions as needed to bring the concentration within the linear range of the calibration curve.

### 3. Analytical Method

- Determination of  $\lambda_{\max}$ :
  - Prepare a dilute solution of Nilotinib (e.g., 8-10 µg/mL) from the working standard solution.[\[1\]](#)
  - Scan the solution in the UV spectrophotometer from 200-400 nm against the methanol:water (1:1) solvent as a blank.
  - The wavelength of maximum absorbance ( $\lambda_{\max}$ ) should be determined. For this method, it is reported to be 263 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Preparation of Calibration Curve:

- From the working standard solution (100 µg/mL), prepare a series of dilutions to obtain concentrations in the range of 7-12 µg/mL.[1][2][3][4]
- Measure the absorbance of each solution at 263 nm using the solvent as a blank.
- Plot a graph of absorbance versus concentration.
- Quantification of Sample:
  - Measure the absorbance of the final diluted sample solution at 263 nm.
  - Determine the concentration of Nilotinib in the sample solution from the calibration curve.
  - Calculate the amount of Nilotinib in the original pharmaceutical dosage form.

## Protocol 2: Method using Acetonitrile and Water

This method employs a mixture of acetonitrile and water, another common solvent system in analytical chemistry.

### 1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells
- Analytical Balance
- Volumetric flasks and pipettes
- Acetonitrile (HPLC or analytical grade)
- Distilled or deionized water
- **Nilotinib hydrochloride dihydrate** reference standard
- Pharmaceutical formulation

### 2. Preparation of Solutions

- Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and water.[5]

- Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of **Nilotinib hydrochloride dihydrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the acetonitrile:water (1:1) solvent.[5]
- Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.[5]
- Sample Solution Preparation (from Capsules): Follow the same procedure as described in Protocol 1, using the acetonitrile:water (1:1) solvent system.

### 3. Analytical Method

- Determination of  $\lambda_{\max}$ :
  - Scan a dilute solution of Nilotinib in the UV spectrophotometer from 200-400 nm against the acetonitrile:water (1:1) solvent as a blank.
  - The reported  $\lambda_{\max}$  for this method is 303 nm.[5]
- Preparation of Calibration Curve:
  - Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 0-50 µg/mL.[5]
  - Measure the absorbance of each solution at 303 nm using the solvent as a blank.
  - Plot a graph of absorbance versus concentration.
- Quantification of Sample:
  - Measure the absorbance of the final diluted sample solution at 303 nm.
  - Determine the concentration of Nilotinib in the sample solution from the calibration curve.
  - Calculate the amount of Nilotinib in the original pharmaceutical dosage form.

## Quantitative Data Summary

The following tables summarize the quantitative data from the validated UV-visible spectrophotometric methods for **Nilotinib hydrochloride dihydrate** quantification.

Table 1: Method Parameters

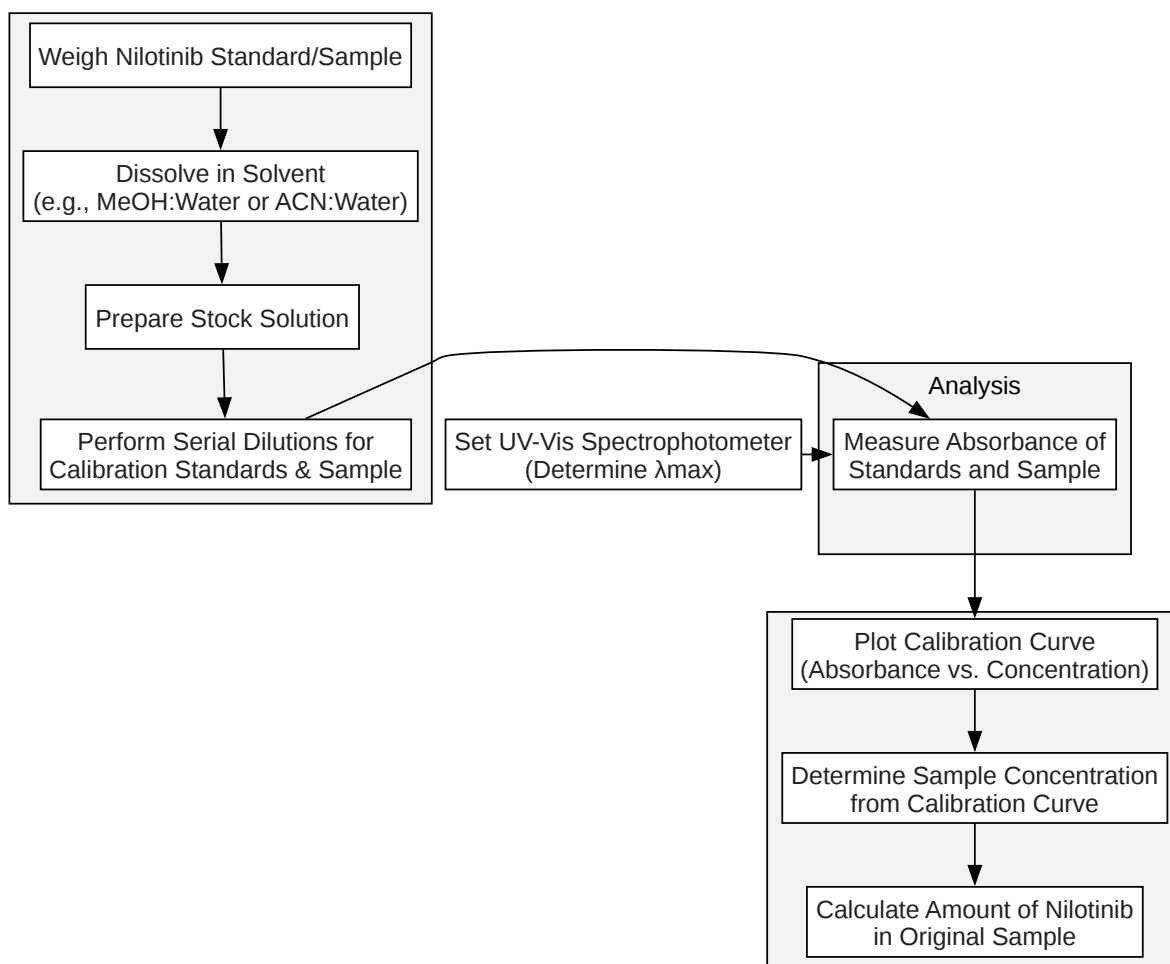
Parameter	Method 1	Method 2
Solvent System	Methanol:Water (1:1)	Acetonitrile:Water (1:1)
$\lambda_{\max}$	263 nm[1][3][4]	303 nm[5]
Linearity Range	7-12 $\mu\text{g/mL}$ [3][4]	0-50 $\mu\text{g/mL}$ [5]
Correlation Coefficient ( $R^2$ )	0.9984[3][4]	0.9998[5]
Regression Equation	$y = 0.1094x - 0.3008$ [2]	Not explicitly stated

Table 2: Validation Parameters

Parameter	Method 1	Method 2
Accuracy (% Recovery)	100.05%[1]	99-101%[5]
Precision (%RSD)	Not explicitly stated	<2% (Intra-day and Inter-day) [5]
Limit of Detection (LOD)	Not explicitly stated	1.557 $\mu\text{g/mL}$ [5]
Limit of Quantification (LOQ)	Not explicitly stated	4.719 $\mu\text{g/mL}$ [5]

## Visualizations

### Experimental Workflow for Nilotinib Quantification



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Caption: Workflow for Nilotinib quantification by UV-Vis spectroscopy.

## Conclusion

The UV-visible spectrophotometric methods described in this application note are simple, accurate, and precise for the quantification of **Nilotinib hydrochloride dihydrate** in both bulk and pharmaceutical dosage forms.[1][5] These methods can be readily implemented in a quality control laboratory for routine analysis. The choice between the methods may depend on solvent availability and the desired linear range. It is recommended to validate the chosen method in-house to ensure its suitability for the intended purpose and specific laboratory conditions, following ICH guidelines.[1]

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## References

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